molecular formula C17H19N3O5 B14220209 {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone CAS No. 761349-15-9

{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone

Cat. No.: B14220209
CAS No.: 761349-15-9
M. Wt: 345.3 g/mol
InChI Key: WOISBGXFYRFNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is a complex organic compound that combines a piperazine ring with a nitrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzyl chloride with piperazine to form 4-[(3-methoxyphenyl)methyl]piperazine. This intermediate is then reacted with 5-nitrofuran-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage bacterial DNA, making it effective as an antimicrobial agent. The piperazine ring can interact with various receptors, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
  • {4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone
  • {4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrothiophene-2-yl)methanone

Uniqueness

{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone is unique due to the specific positioning of the methoxy group on the phenyl ring and the presence of the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

761349-15-9

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C17H19N3O5/c1-24-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)17(21)15-5-6-16(25-15)20(22)23/h2-6,11H,7-10,12H2,1H3

InChI Key

WOISBGXFYRFNPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.